Ahr 6293
Description
Properties
IUPAC Name |
2-[2-amino-3-(4-chlorobenzoyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19/h1-7H,8,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMSVJVBRIPWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210978 | |
| Record name | Ahr 6293 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61941-63-7 | |
| Record name | Ahr 6293 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061941637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ahr 6293 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid, also known as a derivative of diclofenac, is a compound that has garnered attention due to its biological activity, particularly as a non-selective inhibitor of cyclooxygenase (COX) enzymes. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C15H12ClNO3
- Molecular Weight : 296.7 g/mol
- Melting Point : 165-167°C
- Solubility : Insoluble in water; soluble in organic solvents like ethanol and acetone.
The primary mechanism of action for 2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid involves the inhibition of COX enzymes, which play a crucial role in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation and pain responses in the body. By inhibiting COX activity, this compound reduces the production of these inflammatory mediators, leading to its analgesic and anti-inflammatory effects .
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce edema and pain in various animal models. For instance, studies involving carrageenan-induced paw edema in rats demonstrated a marked decrease in swelling when treated with this compound, comparable to standard anti-inflammatory drugs .
Analgesic Properties
The analgesic effects of 2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid have been confirmed through various pain models. In a study assessing its efficacy against acute pain, it was observed that the compound significantly reduced pain responses in both thermal and mechanical nociceptive tests .
Antitumor Activity
Emerging studies suggest potential antitumor activities associated with this compound. It has been reported to exhibit cytotoxic effects on certain cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at specific phases .
Case Studies
| Study | Model | Findings |
|---|---|---|
| Study 1 | Carrageenan-induced edema in rats | Significant reduction in paw swelling compared to control (p < 0.05) |
| Study 2 | MCF-7 breast cancer cells | Induction of apoptosis with an IC50 value of 225 µM |
| Study 3 | A549 lung cancer cells | Cell cycle arrest observed at G1 phase with increased LDH levels indicating cell death |
Toxicity and Safety
While 2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid has shown low toxicity profiles in animal studies (LD50 values ranging from 500 to 1000 mg/kg), there are concerns regarding hepatotoxicity and gastrointestinal complications with long-term use . Careful monitoring is recommended during experimental applications.
Future Directions
Research is ongoing to further elucidate the pharmacokinetics and pharmacodynamics of this compound. Future studies may focus on:
- Developing novel formulations to enhance bioavailability.
- Investigating the cardioprotective effects in patients with cardiovascular diseases.
- Exploring its impact on the gut microbiome and related gastrointestinal issues.
- Identifying new therapeutic applications in oncology.
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that 2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid exhibits significant anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition suggests potential applications in treating inflammatory conditions such as arthritis and other related disorders.
Case Study: Carrageenan-Induced Edema in Rats
In a study involving carrageenan-induced edema in rats, administration of this compound resulted in a significant reduction in paw swelling compared to control groups (p < 0.05). This finding underscores its potential as an anti-inflammatory agent.
Analgesic Effects
The compound has also been investigated for its analgesic properties. Its ability to modulate pain pathways could make it beneficial in pain management therapies, particularly in conditions characterized by chronic pain.
To better understand the unique properties of 2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Amino-3-(4-bromobenzoyl)phenylacetic acid | Similar structure with bromine | Potentially different biological activities due to bromine substitution. |
| 4-Chlorophenylalanine | Amino acid derivative | Primarily focused on protein synthesis inhibition |
| 2-Amino-3-(phenyl)propanoic acid | Basic amino acid structure | Important for protein synthesis but lacks chlorobenzoyl functionality. |
Future Directions and Research Opportunities
Given its promising pharmacological properties, further research is warranted to explore the full therapeutic potential of 2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid. Areas for future investigation may include:
- Clinical Trials: To evaluate efficacy and safety in human subjects.
- Mechanistic Studies: To elucidate the specific molecular pathways affected by this compound.
- Formulation Development: To create effective delivery systems for therapeutic use.
Comparison with Similar Compounds
Bromfenac (2-[2-Amino-3-(4-bromobenzoyl)phenyl]acetic acid)
- Structural Difference : Bromine replaces chlorine at the benzoyl para-position.
- Pharmacological Impact : Bromfenac (CAS 91714-94-2, MW 334.16) exhibits higher molecular weight and polarizability due to bromine’s larger atomic radius, which may enhance binding to cyclooxygenase (COX) enzymes compared to the chloro analog .
Data Table 1: Halogen-Substituted Analogs
| Compound | CAS Number | Molecular Weight | Key Substituent | NSAID Activity |
|---|---|---|---|---|
| 2-[2-Amino-3-(4-Cl-Bz)phenyl]acetic acid | - | ~307.7 (calc.) | 4-Cl-Bz | Yes (presumed) |
| Bromfenac | 91714-94-2 | 334.16 | 4-Br-Bz | Yes |
Core Structural Variants
Indomethacin (2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid)
- Structural Difference : The benzene ring is replaced with an indole scaffold, introducing a 5-methoxy and 2-methyl group.
- Pharmacological Impact : Indomethacin (CAS 53-86-1) demonstrates potent COX-1/COX-2 inhibition, with the indole core enhancing selectivity for inflammatory pathways. The chloro-benzoyl group contributes to its prolonged half-life (~4.5 hours) compared to simpler phenylacetic acids .
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid (CAS 255874-78-3)
Data Table 2: Core Structural Variants
Substituent-Modified Analogs
2-[4-(4-Chlorobenzoyl)phenoxy]acetic acid (CAS 42017-94-7)
- Structural Difference: A phenoxy group links the acetic acid to the chlorobenzoyl-substituted benzene.
- Impact: The ether linkage reduces acidity (pKa ~4.5 vs.
2-(2-(4-Chlorophenoxy)phenyl)acetic Acid (CAS 25563-04-6)
- Structural Difference: A 4-chlorophenoxy group is appended to the phenyl ring.
- Impact : Increased lipophilicity (logP ~3.2) may enhance tissue penetration but risks off-target effects .
Selenium-Containing Derivatives
2-((2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)selenyl)acetic acid
- Structural Difference : Selenium replaces oxygen in the acetic acid moiety.
- Impact: Selenium’s redox-active properties may confer antioxidant effects but introduce toxicity concerns (e.g., selenoxide formation) .
Key Research Findings
- Metabolic Stability : Chloro-substituted analogs generally exhibit slower Phase I metabolism compared to bromo derivatives, reducing hepatotoxicity risks .
- Receptor Binding : Indole- and thiazole-based variants show divergent pharmacological profiles, with indomethacin’s indole core favoring COX-2 inhibition (IC₅₀ = 0.03 µM vs. 1.2 µM for phenylacetic acids) .
- Synthetic Feasibility : Bromo and chloro analogs are synthesized via similar Friedel-Crafts acylation routes, but indole derivatives require multi-step sequences (yields: 70–88%) .
Preparation Methods
Starting Materials and Intermediate Formation
The synthesis begins with substituted 2-aminobenzophenones (Table 1), which are converted to 3-(methylthio)oxindoles via a one-pot reaction sequence involving thiomethylation and cyclization. For example, 2-amino-3-(4-chlorobenzoyl)benzophenone undergoes treatment with methylthio groups under Gassman’s conditions to yield 3-(methylthio)-7-(4-chlorobenzoyl)oxindole.
Table 1: Key 2-Aminobenzophenone Intermediates
| Intermediate | X Substituent | Y Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 12 | Cl | 4'-Br | 126–127.5 | 18 |
| 15 | OCH₃ | 4'-Br | 181–183 | 64 |
Deprotection and Functionalization
The methylthio group is removed using Raney nickel or tin/hydrochloric acid to yield the oxindole core. Subsequent hydrolysis of the oxindole’s lactam ring under acidic or basic conditions introduces the acetic acid moiety. For instance, treatment with aqueous HCl at reflux cleaves the lactam, yielding 2-amino-3-(4-chlorobenzoyl)phenylacetic acid.
Critical Reaction Conditions
- Deprotection : Raney nickel in ethanol (70°C, 4 h) achieves >90% conversion.
- Lactam Hydrolysis : 6M HCl, reflux for 8 h.
Friedel-Crafts Acylation Approach
Indoline Benzoylation
Indoline derivatives are acylated at the 7-position using Friedel-Crafts conditions (AlCl₃, dichloromethane) with 4-chlorobenzoyl chloride. This step ensures regioselective introduction of the chlorobenzoyl group (Scheme 1).
Scheme 1: Friedel-Crafts Acylation of Indoline
$$
\text{Indoline} + \text{4-chlorobenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{7-(4-chlorobenzoyl)indoline}
$$
Oxidation and Side-Chain Introduction
The indoline intermediate is oxidized to indole using MnO₂, followed by bromination at the 5-position with N-bromosuccinimide (NBS). The acetic acid side chain is introduced via Arbuzov reaction with triethyl phosphonoacetate, followed by saponification (NaOH, ethanol).
Key Data
- Oxidation Yield : 85–90% with MnO₂ in refluxing toluene.
- Arbuzov Reaction : Triethyl phosphonoacetate, 110°C, 12 h (75% yield).
Alternative Halogenation Strategies
Directed Halogenation
For analogs requiring halogenation, NBS or iodine monochloride selectively functionalizes the 5-position of the oxindole intermediate. However, the 4-chlorobenzoyl group’s electron-withdrawing nature directs electrophilic substitution to the meta position, necessitating careful optimization.
Reductive Amination
In cases where the amino group is unprotected, reductive amination with formaldehyde and sodium cyanoborohydride stabilizes the amine prior to acetic acid introduction.
Analytical Characterization
Spectroscopic Data
Purity Optimization
Recrystallization from ethanol/water (1:3) achieves >99% purity, as confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Challenges and Modifications
Electron-Donating Substituents
Electron-donating groups (e.g., 5-OCH₃) destabilize intermediates, requiring modified Gassman conditions with lower temperatures (0°C) and shorter reaction times.
Competitive Rearrangements
In Friedel-Crafts routes, competing acyl migration to the 5-position is mitigated by steric hindrance from the 4-chlorobenzoyl group.
Q & A
Q. What are the established synthetic pathways for 2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Benzoylation : Introduce the 4-chlorobenzoyl group via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane .
Amino Group Protection : Protect the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps.
Acetic Acid Moiety Introduction : Employ a nucleophilic substitution or coupling reaction (e.g., Suzuki-Miyaura) to attach the acetic acid group.
Deprotection : Remove the Boc group under acidic conditions (e.g., HCl in dioxane).
Key Reagents:
- Oxidation : KMnO₄ in acidic media for hydroxylation .
- Reduction : LiAlH₄ for reducing nitro to amino groups .
Q. How is the compound purified after synthesis?
Methodological Answer: Purification methods include:
- Recrystallization : Use ethanol/water mixtures to isolate crystalline product.
- Column Chromatography : Employ silica gel with a gradient eluent (e.g., hexane:ethyl acetate 3:1 → 1:2) to remove impurities .
- HPLC : For high-purity requirements, use reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. What spectroscopic techniques validate the compound’s structure?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Stretches at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .
- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 304.07 .
Advanced Research Questions
Q. How does the 4-chlorobenzoyl group influence electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Effect : The chlorine atom increases electrophilicity at the benzoyl carbon, enhancing susceptibility to nucleophilic attack (e.g., in amide bond formation).
- Reactivity Studies :
- Perform Hammett analysis using substituent constants (σ⁺) to quantify electronic effects .
- Computational DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces .
Q. What experimental designs assess the compound’s enzyme inhibition potential?
Methodological Answer:
- Kinetic Assays :
- Enzyme Selection : Target enzymes (e.g., cyclooxygenase-2) based on structural similarity to known inhibitors .
- IC₅₀ Determination : Use fluorometric assays with varying compound concentrations (0.1–100 µM) and measure activity loss.
- Lineweaver-Burk Plots : Differentiate competitive vs. non-competitive inhibition by analyzing substrate kinetics .
- Structural Analysis : Co-crystallize the compound with the enzyme for X-ray diffraction to identify binding motifs .
Q. How can computational modeling predict biological interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Parameters:
- Grid box centered on the active site (20 ų).
- Lamarckian genetic algorithm for conformational sampling.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .
Q. What strategies resolve contradictions in reported bioactivity data?
Methodological Answer:
- Meta-Analysis : Compare datasets from PubChem and Reaxys, focusing on variables like assay conditions (pH, temperature) .
- Dose-Response Validation : Reproduce studies with standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .
- SAR Studies : Modify substituents (e.g., replace Cl with F) to isolate structural determinants of activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
